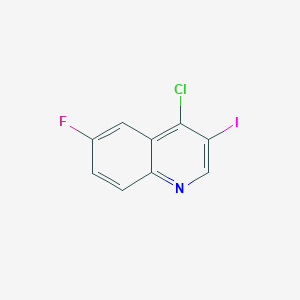

1-(2,2-Difluoropropoxy)-4-iodobenzene

Overview

Description

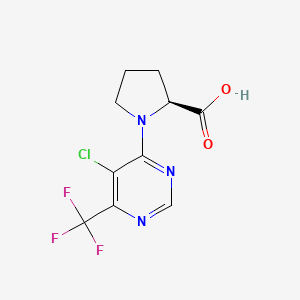

1-(2,2-Difluoropropoxy)-4-iodobenzene, also known as 4-Iodo-1-(2,2-difluoropropoxy)benzene, is a fluorinated organoiodine compound that is widely used as a chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is a colorless liquid that has a boiling point of 163°C and a melting point of -35°C. The compound is highly flammable and can be corrosive to skin and eyes. It is also toxic if inhaled or ingested, and should be handled with care.

Scientific Research Applications

Synthetic Applications

1-(2,2-Difluoropropoxy)-4-iodobenzene may not be explicitly mentioned in the literature, but its structural components and functional groups are widely used in synthetic chemistry for constructing complex molecular architectures. For instance, the fluorination and iodination in aromatic compounds are crucial for creating valuable precursors in organic transformations, especially in reactions involving benzynes or as intermediates in various syntheses. For example, 1,2-Dibromobenzenes, structurally similar to this compound, are considered highly valuable precursors for diverse organic transformations (Diemer, Leroux, & Colobert, 2011). Furthermore, the presence of an iodo substituent in aromatic compounds is known to catalyze various cyclization reactions, leading to the formation of complex molecules with potential applications in medicinal chemistry and materials science (Moroda & Togo, 2008).

Catalytic and Material Science Applications

Compounds with fluoro and iodo substituents also play a significant role in catalytic processes. For example, iodoxybenzene, an analogue of this compound, is utilized in conjunction with seleninic acids for allylic oxidation of alkenes, indicating potential applications in organic synthesis and material science (Crich & Zou, 2004). The unique properties of fluorinated compounds, such as their electron-withdrawing nature and ability to modulate molecular stability and reactivity, make them valuable in developing advanced materials. For instance, fluorobenzenes serve as solvents or ligands in organometallic chemistry and catalysis, facilitating a range of chemical transformations and paving the way for novel synthetic methodologies (Pike, Crimmin, & Chaplin, 2017).

Properties

IUPAC Name |

1-(2,2-difluoropropoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLZAGZSRJHZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

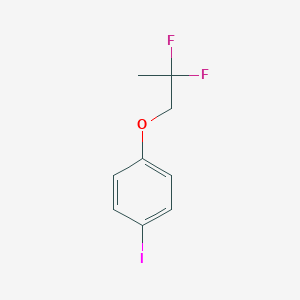

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

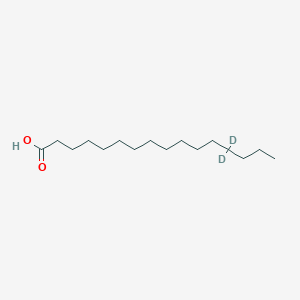

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

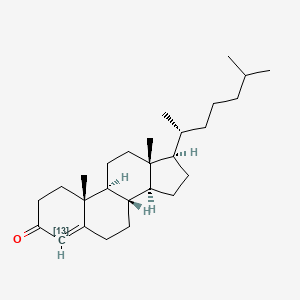

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)